2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine
Overview
Description
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine is a heterocyclic organic compound that contains a triazine ring substituted with chloromethyl and methoxy groups
Mechanism of Action
Target of Action
The primary target of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the peptide bond formation in proteins . It acts as a peptide coupling agent, facilitating the formation of peptide bonds in the synthesis of peptides .
Mode of Action
2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine interacts with its targets by acting as a highly reactive coupling reagent . It forms an active ester with the carboxylic acid group of one amino acid, which then undergoes a nucleophilic attack by the amine group of another amino acid, leading to the formation of a peptide bond .
Biochemical Pathways
The compound plays a crucial role in the biochemical pathway of peptide synthesis . By facilitating the formation of peptide bonds, it aids in the assembly of amino acids into peptides and proteins, which are essential components of all living organisms and participate in virtually all cellular processes .
Result of Action
The result of the action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is the formation of peptide bonds, leading to the synthesis of peptides . This is a fundamental process in biology, as peptides and proteins perform a vast array of functions within organisms, including catalyzing metabolic reactions, DNA replication, responding to stimuli, and transporting molecules from one location to another.
Action Environment
The action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is influenced by environmental factors such as temperature and pH . It is stable under normal conditions but highly reactive, suggesting that it would be sensitive to conditions that could cause it to decompose or react . Its reactivity may also be influenced by the presence of other reactive substances in the environment .
Biochemical Analysis
Biochemical Properties
2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine is involved in catalytic amide-forming reactions . It interacts with various biomolecules, including enzymes and proteins, to facilitate these reactions. For instance, it is used in the synthesis of 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride through coupling with N-methylmorpholine in tetrahydrofuran .
Molecular Mechanism
The molecular mechanism of action of 2-Chloromethyl-4,6-dimethoxy-[1,3,5]triazine involves the formation of active esters, which are highly reactive and can undergo nucleophilic attack by amines . This leads to the formation of amides, a process that is similar to other common amide coupling reactions involving activated carboxylic acids .
Metabolic Pathways
It is known to interact with various enzymes and cofactors during its role as a peptide coupling agent .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine typically involves the reaction of 4,6-dimethoxy-1,3,5-triazine with chloromethylating agents under controlled conditions. One common method involves the use of chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction is carried out under acidic conditions to facilitate the formation of the chloromethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of less hazardous reagents and solvents, can improve the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine undergoes various chemical reactions, including:
Nucleophilic substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation: The compound can be oxidized to form corresponding triazine derivatives with different functional groups.
Reduction: Reduction reactions can convert the chloromethyl group to a methyl group or other reduced forms.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
Nucleophilic substitution: Substituted triazine derivatives with various functional groups.
Oxidation: Oxidized triazine derivatives with different oxidation states.
Reduction: Reduced triazine derivatives with methyl or other alkyl groups.
Scientific Research Applications
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine has several scientific research applications:
Organic Synthesis: It serves as a versatile building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of potential pharmaceutical agents due to its ability to interact with biological targets.
Material Science: It is employed in the synthesis of novel materials with unique properties.
Biological Research: The compound is used in studies involving enzyme inhibition and protein modification.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-(Chloromethyl)-4,6-dimethoxy-1,3,5-triazine is unique due to its triazine ring structure, which imparts distinct chemical properties compared to other chloromethyl compounds. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound in various chemical and biological applications.
Properties
IUPAC Name |
2-(chloromethyl)-4,6-dimethoxy-1,3,5-triazine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClN3O2/c1-11-5-8-4(3-7)9-6(10-5)12-2/h3H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKGRBGPVNGTEQD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC(=N1)CCl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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